molecular formula C13H10FNO3S B5767059 methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5767059
M. Wt: 279.29 g/mol
InChI Key: AGPOTOZZCGLQLN-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate is an organic compound with the molecular formula C13H10FNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a fluorobenzoyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Acylation: The introduction of the 3-fluorobenzoyl group to the thiophene ring is achieved through an acylation reaction. This step often involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets in biological systems. The fluorobenzoyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring contributes to the compound’s stability and ability to penetrate biological membranes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-chlorobenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(3-iodobenzoyl)amino]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for pharmaceutical research. Additionally, the combination of the fluorobenzoyl group with the thiophene ring provides a unique scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

methyl 3-[(3-fluorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c1-18-13(17)11-10(5-6-19-11)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPOTOZZCGLQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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